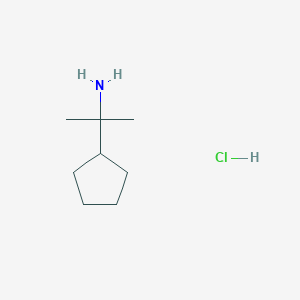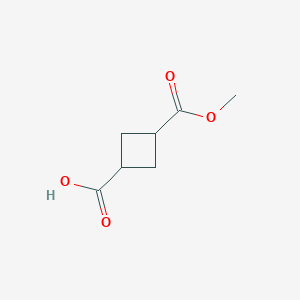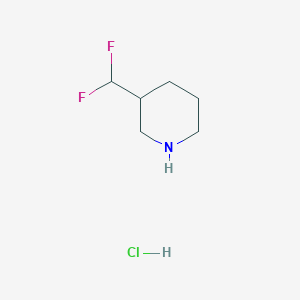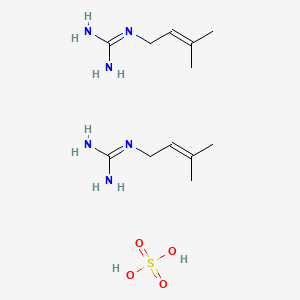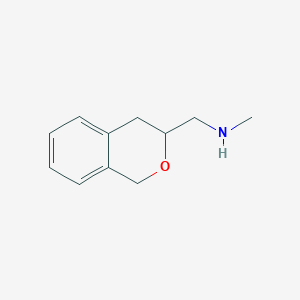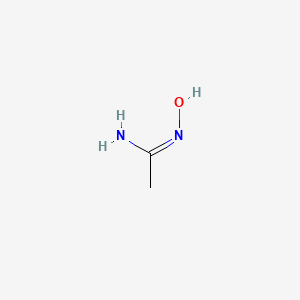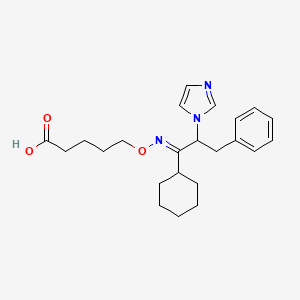
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid
Übersicht
Beschreibung
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid, also known as CJ-42794, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid also activates the peroxisome proliferator-activated receptor gamma, which is involved in regulating glucose and lipid metabolism. Moreover, it has been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression.
Biochemische Und Physiologische Effekte
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Moreover, it can improve insulin sensitivity and glucose metabolism, which is beneficial in treating diabetes. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has also been found to improve cognitive function and memory, which is important in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid in lab experiments is its high purity and yield, which ensures reproducibility of results. Moreover, it has been extensively studied for its potential therapeutic benefits, which makes it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which hinders its full potential in treating diseases.
Zukünftige Richtungen
There are several future directions for the research on 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid. First, further studies are needed to fully understand its mechanism of action, which can lead to the development of more effective drugs. Second, its potential use in treating cardiovascular diseases and metabolic disorders should be investigated further. Third, its neuroprotective effects and cognitive function improvement should be explored in more detail. Fourth, the safety and toxicity of 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid should be evaluated in preclinical and clinical studies. Finally, its potential use in combination with other drugs should be investigated to enhance its therapeutic effects.
In conclusion, 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid is a novel compound that has shown promising therapeutic benefits in various diseases. Its potential use in drug development and disease treatment should be further explored through extensive research.
Wissenschaftliche Forschungsanwendungen
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been found to have neuroprotective effects and can improve cognitive function. 5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid has also been investigated for its potential use in treating cardiovascular diseases and metabolic disorders.
Eigenschaften
IUPAC Name |
5-[(E)-(1-cyclohexyl-2-imidazol-1-yl-3-phenylpropylidene)amino]oxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-22(28)13-7-8-16-29-25-23(20-11-5-2-6-12-20)21(26-15-14-24-18-26)17-19-9-3-1-4-10-19/h1,3-4,9-10,14-15,18,20-21H,2,5-8,11-13,16-17H2,(H,27,28)/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMBJNYANOLTNM-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=CC=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=CC=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)aminooxypentanoic acid | |
CAS RN |
137292-30-9, 142223-40-3 | |
| Record name | Pentanoic acid, 5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene)amino)oxy)-, (E)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137292309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fce 27262 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142223403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



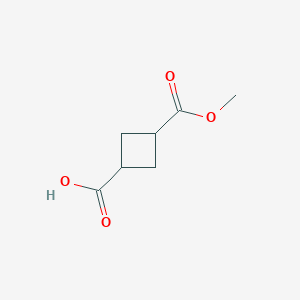
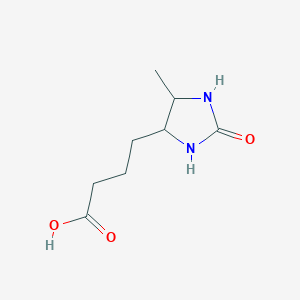
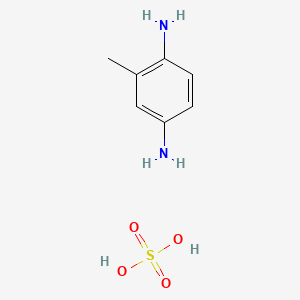
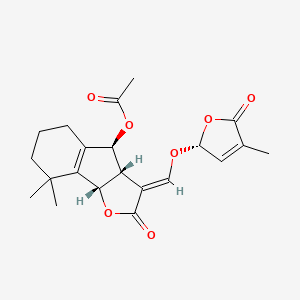
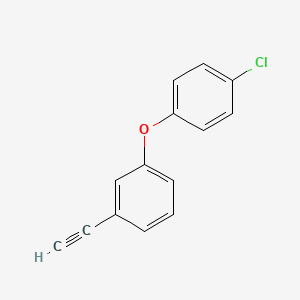
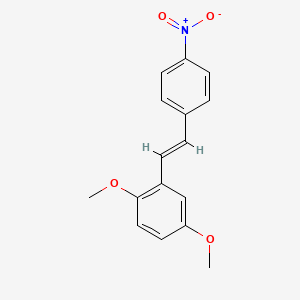
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3419333.png)
![3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B3419346.png)
